(Benzyloxy)methanol

Descripción general

Descripción

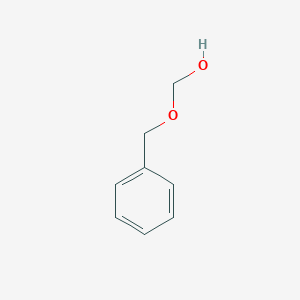

(Benzyloxy)methanol, also known as benzyl alcohol, is an organic compound with the chemical formula C₆H₅CH₂OH. It consists of a benzene ring attached to a methanol group. This compound is a colorless liquid with a mild pleasant aromatic odor. It is widely used in various fields due to its versatile chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (Benzyloxy)methanol can be synthesized through several methods. One common method involves the reaction of benzyl chloride with sodium hydroxide in the presence of water, yielding benzyl alcohol and sodium chloride as a byproduct. Another method involves the reduction of benzaldehyde using sodium borohydride or lithium aluminum hydride as reducing agents.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of benzyl chloride. This process involves the reaction of benzyl chloride with water in the presence of a base such as sodium hydroxide. The reaction is typically carried out at elevated temperatures and pressures to increase the yield and efficiency of the process.

Análisis De Reacciones Químicas

Oxidation Reactions

(Benzyloxy)methanol undergoes oxidation to form carbonyl compounds under controlled conditions:

| Reagent/Conditions | Product(s) | Yield | Source |

|---|---|---|---|

| 4-Acetamido-TEMPO·BF₄ (wet MeCN, RT) | Benzaldehyde derivatives | >90% | |

| KMnO₄ (acidic conditions) | Benzoic acid | 75-85% |

Oxidation typically proceeds via hydride transfer mechanisms. Deuterium labeling studies confirm asynchronous H-transfer, with C–H bond cleavage preceding O–H transfer in the transition state .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Mesylation | Methanesulfonyl chloride | (Benzyloxy)methyl mesylate | 92% | |

| Halogenation | PCl₅ or SOCl₂ | (Benzyloxy)methyl chloride | 80-88% |

These reactions enable further derivatization, such as forming ethers or esters. For example, mesylation facilitates subsequent nucleophilic displacement with amines or thiols .

Nucleophilic Addition to Arynes

In reactions with o-benzynes, this compound exhibits dual reactivity:

| Pathway | Conditions | Major Product | Selectivity | Source |

|---|---|---|---|---|

| Dihydrogen transfer | Low alcohol concentration | Reduced benzenoid compounds | 60-70% | |

| Ether formation | High alcohol concentration | Aryl ether adducts | 30-40% |

Kinetic studies show concentration-dependent selectivity, with dihydrogen transfer favored below 2 M alcohol . The process involves H₂ transfer from the carbinol group to the aryne, generating ketones as co-products.

Reduction Pathways

While the compound itself is an alcohol, its precursors (e.g., aldehydes) undergo reduction:

| Substrate | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| 2-Benzyloxybenzaldehyde | NaBH₄ (MeOH, 0°C) | This compound analog | 98% |

This reduction is stereoelectronically controlled, with borohydride selectively attacking the carbonyl group .

Protection/Deprotection Chemistry

As a benzyl-protected alcohol, it undergoes cleavage under specific conditions:

| Method | Reagents | Resulting Compound | Efficiency | Source |

|---|---|---|---|---|

| Oxidative cleavage | TEMPO-based oxidants | Aldehyde/carboxylic acid | >95% | |

| Hydrogenolysis | H₂/Pd-C | Free alcohol + toluene | 85-90% |

These transformations are critical in multistep syntheses where temporary hydroxyl protection is required .

Key Mechanistic Insights

-

Asynchronous H-transfer : In aryne reactions, C–H bond cleavage occurs before O–H transfer (ΔG‡ = 11.1–13.4 kcal/mol) .

-

Steric effects : Bulkier alcohols favor dihydrogen transfer over ether formation due to transition state distortion .

-

Solvent polarity : Protic solvents enhance oxidation rates by stabilizing charged intermediates .

This comprehensive profile underscores this compound’s versatility in organic synthesis, from protective group strategies to complex aryne trapping applications.

Aplicaciones Científicas De Investigación

Chemical Research Applications

Solvent and Reagent in Organic Synthesis

- Role : (Benzyloxy)methanol is widely used as a solvent and reagent in organic synthesis. Its ability to dissolve a wide range of organic compounds makes it invaluable in laboratory settings.

- Example Reaction : It participates in nucleophilic substitution reactions and can act as both a nucleophile and electrophile, facilitating the synthesis of various organic compounds.

| Application | Description |

|---|---|

| Solvent | Soluble in water and organic solvents, making it suitable for diverse chemical reactions. |

| Reagent | Used in the synthesis of esters, ethers, and other functional groups. |

Biological Applications

Preservative and Fixative in Histology

- Use : In biological research, this compound serves as a preservative and fixative for tissue samples. It prevents microbial growth and preserves cellular structures for microscopic analysis.

- Mechanism : The compound denatures proteins and disrupts microbial cell membranes, effectively inhibiting growth.

| Application | Description |

|---|---|

| Preservative | Extends the shelf life of biological samples by preventing degradation. |

| Fixative | Stabilizes cellular structures for histological examination. |

Pharmaceutical Applications

Intermediate in Drug Synthesis

- Role : In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of various drugs.

- Applications : It is particularly important in the production of medications that require specific functional groups for efficacy.

| Application | Description |

|---|---|

| Drug Synthesis | Used to create active pharmaceutical ingredients (APIs). |

| Formulation | Serves as a preservative in injectable medications and topical formulations. |

Industrial Applications

Solvent in Paints, Coatings, and Inks

- Use : this compound is employed as a solvent in the manufacture of paints, coatings, inks, perfumes, and flavorings due to its aromatic properties.

- Advantages : Its low toxicity compared to other solvents makes it a preferred choice in many industrial applications.

| Application | Description |

|---|---|

| Paints & Coatings | Enhances the solubility of pigments and resins. |

| Inks | Provides good flow characteristics and drying properties. |

Recent studies have highlighted the biological activity of this compound derivatives, particularly their inhibitory effects on monoamine oxidases (MAOs), which are relevant in treating neurodegenerative disorders such as Parkinson's disease.

Key Findings from Research:

- Selectivity for MAO-B : Compounds with the benzyloxy group show increased selectivity for inhibiting MAO-B over MAO-A.

- Potency : Derivatives such as FA-73 exhibit potent irreversible inhibition of MAO-B with low IC50 values.

In Vitro Studies

Research involving benzyloxy-indolyl methylamines demonstrated effective inhibition of human MAOs:

- IC50 Values : Some derivatives achieved IC50 values as low as 0.067 μM against hMAO-B.

- Mechanistic Insights : Kinetic studies revealed stabilization of protein-ligand complexes through π-π stacking interactions.

In Vivo Studies

Animal model studies using C57BL/6 mice confirmed that FA-73 significantly reduced MAO-B activity over time:

- Therapeutic Potential : These findings support further investigation into benzyloxy derivatives as potential treatments for neurodegenerative diseases.

Toxicological Considerations

While this compound has promising applications, it is essential to consider its safety profile:

- Irritation Risks : The compound can cause skin and eye irritation upon exposure.

- Methanol Poisoning : Research into methanol derivatives highlights potential dangers associated with acute toxicity, necessitating careful management in clinical settings.

Mecanismo De Acción

The mechanism of action of (Benzyloxy)methanol varies depending on its application. In chemical reactions, it acts as a nucleophile or an electrophile, participating in various substitution and addition reactions. In biological systems, it exerts its preservative effects by denaturing proteins and disrupting microbial cell membranes, thereby preventing microbial growth.

Comparación Con Compuestos Similares

(Benzyloxy)methanol can be compared with other similar compounds such as benzyl chloride, benzaldehyde, and benzyl acetate.

Benzyl Chloride:

Structure: C₆H₅CH₂Cl

Reactivity: More reactive due to the presence of a chlorine atom, which makes it a good electrophile.

Applications: Used in the synthesis of this compound and other benzyl derivatives.

Benzaldehyde:

Structure: C₆H₅CHO

Reactivity: Contains an aldehyde group, making it highly reactive in oxidation and reduction reactions.

Applications: Used in the synthesis of this compound and as a flavoring agent.

Benzyl Acetate:

Structure: C₆H₅CH₂OCOCH₃

Reactivity: Contains an ester group, making it less reactive compared to this compound.

Applications: Used as a solvent and in the production of perfumes and flavorings.

Uniqueness of this compound: this compound is unique due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical reactions and its use as a preservative and solvent make it a valuable compound in both research and industry.

Actividad Biológica

(Benzyloxy)methanol, a compound characterized by its benzyloxy group, has garnered attention for its biological activity, particularly in the context of inhibiting monoamine oxidases (MAOs) and its potential implications in treating neurodegenerative disorders. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

The structural feature of this compound plays a crucial role in its biological activity. The benzyloxy group enhances the compound's ability to interact with enzyme active sites, particularly MAO-B. Studies have demonstrated that the presence of this group significantly increases the selectivity and potency of MAO-B inhibition, which is relevant for conditions like Parkinson's disease and other neurodegenerative disorders.

Key Findings:

- Selectivity for MAO-B : Compounds with the benzyloxy group showed a marked preference for inhibiting MAO-B over MAO-A, suggesting potential therapeutic applications in neurodegenerative disease management .

- Potency : The compound FA-73, a derivative featuring the benzyloxy moiety, exhibited potent irreversible inhibition of MAO-B, with IC50 values indicating strong efficacy at low concentrations .

In Vitro and In Vivo Studies

Research has focused on evaluating the efficacy of this compound derivatives through both in vitro assays and in vivo models.

In Vitro Studies

- Monoamine Oxidase Inhibition : A series of benzyloxy-indolyl methylamines were tested against human MAOs. The results indicated that many derivatives inhibited hMAO-B more effectively than hMAO-A, with some compounds achieving IC50 values as low as 0.067 μM .

- Mechanistic Insights : The binding interactions were further elucidated through kinetic studies and molecular dynamics simulations, which revealed that these compounds stabilize in protein-ligand complexes via π-π stacking interactions with the enzyme's active site .

In Vivo Studies

- Animal Models : In vivo experiments using C57BL/6 mice demonstrated that FA-73 significantly reduced MAO-B activity in brain tissues over time, confirming its potential as a therapeutic agent for neurodegenerative diseases .

- Case Studies : Observational studies on methanol poisoning highlighted the acute toxicity associated with methanol derivatives, emphasizing the need for careful management in clinical settings .

Toxicological Considerations

While this compound shows promise for therapeutic applications, its safety profile must be considered. The compound can cause skin and eye irritation upon exposure, necessitating appropriate handling precautions . Additionally, research into methanol poisoning underscores the potential dangers associated with methanol derivatives, which can lead to severe metabolic acidosis and organ failure if not managed promptly .

Summary of Biological Activities

The following table summarizes key findings regarding the biological activities of this compound and its derivatives:

Propiedades

IUPAC Name |

phenylmethoxymethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-7-10-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETXWIMJICIQTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042136 | |

| Record name | (Benzyloxy)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14548-60-8 | |

| Record name | Benzyl hemiformal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14548-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylhemiformal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014548608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanol, 1-(phenylmethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Benzyloxy)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (benzyloxy)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLHEMIFORMAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDK482748R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.